molecular formula C10H7F3N4O B6020202 3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one

3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one

货号 B6020202
分子量: 256.18 g/mol
InChI 键: OLWHGRQYWMCMLS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and other disorders involving aberrant BCR signaling.

作用机制

3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one binds to the active site of BTK and inhibits its enzymatic activity, thereby blocking downstream signaling pathways that are essential for B-cell survival and proliferation. This leads to apoptosis of cancer cells and suppression of the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to selectively target BTK and have minimal off-target effects on other kinases. In preclinical studies, this compound has demonstrated good pharmacokinetic properties and oral bioavailability, making it suitable for clinical development.

实验室实验的优点和局限性

One advantage of 3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one is its high potency and selectivity for BTK, which allows for effective inhibition of BCR signaling at lower doses than other BTK inhibitors. However, like other kinase inhibitors, this compound may have limitations in terms of toxicity and resistance development in clinical settings.

未来方向

There are several potential future directions for research on 3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one, including:
1. Clinical trials to evaluate the safety and efficacy of this compound in patients with B-cell malignancies and autoimmune diseases.
2. Combination therapy with other agents targeting the BCR signaling pathway, such as CD20 antibodies or PI3K inhibitors.
3. Development of biomarkers to predict response to this compound and monitor treatment efficacy.
4. Investigation of the role of BTK in other diseases, such as solid tumors and viral infections.
5. Optimization of this compound structure and pharmacokinetics to improve its therapeutic potential.

合成方法

The synthesis of 3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one involves several steps, starting from commercially available starting materials. The key intermediate is 3-(trifluoromethyl)aniline, which is reacted with cyanogen bromide and sodium azide to form the corresponding triazinone. The final product is obtained by treatment with a reducing agent and purification by column chromatography.

科学研究应用

3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BCR signaling and induce apoptosis (programmed cell death) in cancer cells, leading to tumor regression and improved survival in animal models.
In addition to its potential as an anti-cancer agent, this compound has also been investigated for its role in autoimmune diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). BCR signaling is known to contribute to the pathogenesis of these diseases, and inhibition of BTK with this compound has been shown to reduce inflammation and improve clinical outcomes in animal models.

属性

IUPAC Name

3-[3-(trifluoromethyl)anilino]-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N4O/c11-10(12,13)6-2-1-3-7(4-6)15-9-16-8(18)5-14-17-9/h1-5H,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWHGRQYWMCMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NN=CC(=O)N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。